molecular formula C14H16N2O3 B14584687 5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- CAS No. 61194-89-6

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl-

Cat. No.: B14584687
CAS No.: 61194-89-6
M. Wt: 260.29 g/mol
InChI Key: UWNNZPILMVTFNS-UHFFFAOYSA-N
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Description

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- is a heterocyclic compound that features an isoxazolone ring substituted with a morpholinylmethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-5-isoxazolone with 4-(chloromethyl)morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-2-(4-morpholinylmethyl)-1,2,4-oxadiazole-3(2H)-thione: Similar in structure but contains a bromophenyl group and an oxadiazole ring.

    2-(4-Morpholinylmethyl)-3,4-dihydro-1(2H)-naphthalenone: Contains a naphthalenone ring instead of an isoxazolone ring.

Uniqueness

5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-phenyl- is unique due to its specific combination of an isoxazolone ring with a morpholinylmethyl and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61194-89-6

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H16N2O3/c17-14-12(10-16-6-8-18-9-7-16)13(15-19-14)11-4-2-1-3-5-11/h1-5,15H,6-10H2

InChI Key

UWNNZPILMVTFNS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(NOC2=O)C3=CC=CC=C3

Origin of Product

United States

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